5-Ethoxy-N,N-diisopropyloxazol-2-amine
Description
5-Ethoxy-N,N-diisopropyloxazol-2-amine is a substituted oxazole derivative characterized by an ethoxy group at the 5-position and diisopropylamine substituents at the N,N-positions of the oxazole ring. This compound is primarily utilized in synthetic organic chemistry as a key intermediate for constructing heterocyclic frameworks, particularly in the preparation of bioactive molecules targeting enzymatic or receptor-based pathways . Its structural features—such as the electron-donating ethoxy group and bulky diisopropylamine moieties—impart unique steric and electronic properties, influencing reactivity and binding interactions in biological systems.
Properties
CAS No. |
185335-78-8 |
|---|---|
Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.293 |
IUPAC Name |
5-ethoxy-N,N-di(propan-2-yl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C11H20N2O2/c1-6-14-10-7-12-11(15-10)13(8(2)3)9(4)5/h7-9H,6H2,1-5H3 |
InChI Key |
ZQNDQLXEGDLPHS-UHFFFAOYSA-N |
SMILES |
CCOC1=CN=C(O1)N(C(C)C)C(C)C |
Synonyms |
2-Oxazolamine,5-ethoxy-N,N-bis(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on three classes of compounds: oxazole derivatives , ethoxy-substituted amines , and heterocyclic amines with receptor-modifying activity .
Structural and Functional Analogues
Key Observations :
- Reactivity: EEDQ shares ethoxy groups but acts as an irreversible modifier of serotonin (5-HT2) and muscarinic receptors, unlike 5-Ethoxy-N,N-diisopropyloxazol-2-amine, which lacks a reactive dihydroquinoline backbone .
- Steric Effects: Bulky diisopropylamine groups in the target compound may hinder receptor binding compared to smaller substituents in EEDQ or morpholinopropyl groups in benzothiazole analogs .
Receptor Binding and Pharmacological Profiles
- 5-Ethoxy-N,N-diisopropyloxazol-2-amine: Limited direct pharmacological data exist.
- EEDQ: Demonstrates age-dependent effects on 5-HT2 receptor recovery in rats. Senescent rats show slower receptor turnover (-20% receptor density) compared to mature rats, with chronic reserpine treatment further reducing receptor levels .
- Thiazole Derivatives : Exhibit hydrogen-bond-driven dimerization (e.g., N1—H1⋯N2 in nitazoxanide analogs), enhancing stability and enzyme inhibition—a feature absent in oxazole derivatives .
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